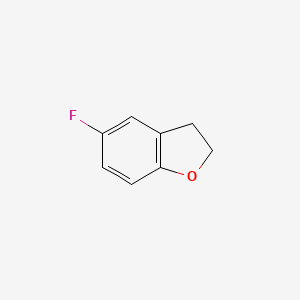![molecular formula C16H23NO4 B1344239 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid CAS No. 213772-01-1](/img/structure/B1344239.png)
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
描述
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is a compound that is relevant in the field of organic chemistry, particularly in the synthesis of various biologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and the benzyl group is often used as a protecting group for alcohols and carboxylic acids. The presence of these groups in the molecule suggests its utility in multi-step synthetic procedures where selective deprotection is required.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links, was reported from a related compound in six steps . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids has been described, which includes compounds similar to 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid . These syntheses involve the use of protected amino acids and highlight the importance of protecting group strategies in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid would include a benzyl group attached to the nitrogen of a Boc-protected amino group, which is further linked to a butanoic acid moiety. The stereochemistry of the amino acid is crucial in the synthesis of chiral compounds, and the literature provides examples of the synthesis of stereochemically pure compounds . The presence of the Boc group suggests that the amino group is protected, allowing for selective reactions to occur at other sites of the molecule.
Chemical Reactions Analysis
The Boc group is known for its stability under various reaction conditions and can be removed under acidic conditions without affecting other sensitive functional groups. The benzyl group can be removed by hydrogenation or using strong acids. The literature does not directly describe the chemical reactions of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid, but the reported syntheses of similar compounds involve reactions such as reduction, cyclization, and ring-opening, which are typical in the synthesis of amino acid derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the structure of similar compounds. The presence of the Boc and benzyl protecting groups would make the compound relatively non-polar, and thus it may have limited solubility in water but be soluble in organic solvents. The compound's melting point, boiling point, and specific rotation would be influenced by the presence of the Boc and benzyl groups, as well as the butanoic acid moiety .
科学研究应用
Efficient Synthesis Techniques
Research has developed efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including the 4-iodobutanoate variant, from natural or protected L-amino acids. These synthesis techniques are crucial for producing protected amino acids and derivatives used in peptide and medicinal chemistry (Koseki, Yamada, & Usuki, 2011).
Synthesis of Protected Non-proteinogenic Amino Acids
A synthetic strategy has been developed for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl (Boc) moieties. This approach utilizes reductive amination and careful protection strategies to produce intermediates for further chemical synthesis, illustrating the chemical versatility of tert-butoxycarbonyl-protected amino acids (Temperini et al., 2020).
Advanced Deprotection Methods
The selective removal of the tert-butyloxycarbonyl group in the presence of other protective groups has been improved by using mixtures of trifluoroacetic acid with phenols. This technique is essential for the stepwise synthesis of complex molecules, including peptides, where the precise removal of protective groups without affecting others is critical (Bodanszky & Bodanszky, 2009).
Collagen Cross-links Synthesis
Efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, demonstrates the application of tert-butoxycarbonyl-protected amino acids in biomaterials and therapeutic agents synthesis. This research highlights the role of protected amino acids in developing treatments or materials with specific biological functions (Adamczyk, Johnson, & Reddy, 1999).
N-tert-Butoxycarbonylation Catalysis
The use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate offers a green and efficient method for the preparation of N-Boc protected amines. This research points towards the advancements in catalysis and green chemistry for the preparation of protected amino acids and derivatives (Heydari et al., 2007).
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
属性
IUPAC Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKHPPARUKMUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626357 | |
| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
CAS RN |
213772-01-1 | |
| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

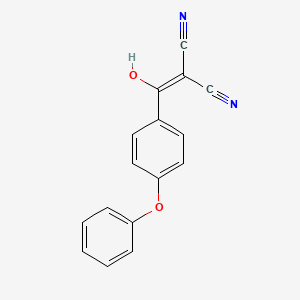


![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
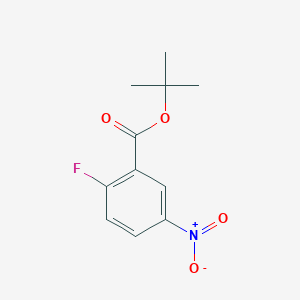
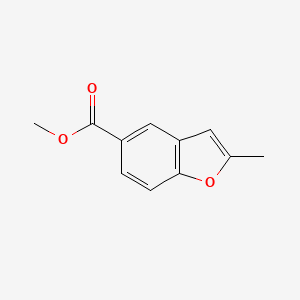
![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)
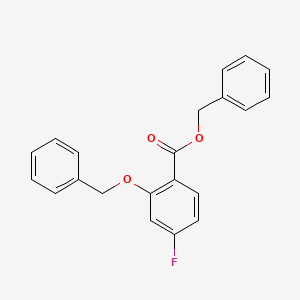

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

